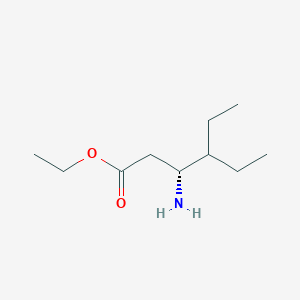
Ethyl (R)-3-amino-4-ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-3-amino-4-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and an ester functional group within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-3-amino-4-ethylhexanoate typically involves the esterification of ®-3-amino-4-ethylhexanoic acid with ethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
(R)-3-amino-4-ethylhexanoic acid+ethanol→Ethyl (R)-3-amino-4-ethylhexanoate+water
Industrial Production Methods: In an industrial setting, the production of Ethyl ®-3-amino-4-ethylhexanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Types of Reactions:
Oxidation: Ethyl ®-3-amino-4-ethylhexanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol, yielding Ethyl ®-3-amino-4-ethylhexanol.
Substitution: The amino group in Ethyl ®-3-amino-4-ethylhexanoate can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl ®-3-amino-4-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving amino acid derivatives and their biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl ®-3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which then exerts its effects through various biochemical pathways. These pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
相似化合物的比较
Ethyl ®-3-amino-4-ethylhexanoate can be compared with other similar compounds, such as:
- Ethyl ®-3-amino-4-methylhexanoate
- Ethyl ®-3-amino-4-propylhexanoate
- Ethyl ®-3-amino-4-butylhexanoate
Uniqueness: The unique structural features of Ethyl ®-3-amino-4-ethylhexanoate, such as the specific positioning of the amino and ester groups, contribute to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
ethyl (3R)-3-amino-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1 |
InChI 键 |
JTUVQIRBCJTBFO-SECBINFHSA-N |
手性 SMILES |
CCC(CC)[C@@H](CC(=O)OCC)N |
规范 SMILES |
CCC(CC)C(CC(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















